N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a chemical compound. It is a derivative of benzothiazole, which is a privileged scaffold in the field of synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, Zhang et al. designed an efficient protocol for the synthesis of 2-arylbenzothiazole moieties via C-S bond formation using readily available N-benzyl-2-iodoaniline and potassium sulfide as precursors . The synthetic pathway involved oxidative cross-coupling reaction .Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds related to N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety demonstrated good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs) (Xu Tang et al., 2019).
Antitumor Activity
Several studies have focused on the antitumor potential of similar acetamide derivatives. For instance, new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized and screened for their antitumor activity in vitro against approximately 60 human tumor cell lines, with some compounds showing considerable anticancer activity (L. Yurttaş et al., 2015).
Analgesic Properties
Acetamide derivatives have also been explored for their potential analgesic activities. In a study, some acetamide derivatives were synthesized and their potential analgesic activities were investigated, revealing significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice (Z. Kaplancıklı et al., 2012).
Enzyme Inhibition
The synthesized compounds related to this compound showed significant activity for urease inhibition, surpassing the standard used in the study. Molecular docking studies indicated that these compounds bind to the non-metallic active site of the urease enzyme, highlighting the importance of H-bonding with the enzyme for its inhibition (Y. Gull et al., 2016).
Insecticidal Properties
The potential of this compound derivatives as insecticidal agents has also been investigated, with new compounds synthesized for this purpose showing promising results against the cotton leafworm, Spodoptera littoralis, indicating their potential use in agricultural pest management (A. Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been associated with the treatment of depression , suggesting potential targets could be neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
It’s known that antidepressants often work by blocking the reuptake of neurotransmitters, increasing their availability in the synaptic cleft . This can lead to enhanced neurotransmission and improved mood in depressive disorders .
Biochemical Pathways
These pathways involve neurotransmitters like serotonin, norepinephrine, and dopamine, which play crucial roles in mood regulation .
Result of Action
If it acts similarly to other antidepressants, it could potentially alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .
Properties
IUPAC Name |
N-benzyl-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-13-6-5-9-15(10-13)17-20-18(24-21-17)23-12-16(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDDRXCDUFCJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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